molecular formula C10H14N2O B2587330 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone CAS No. 1400635-87-1

5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone

Cat. No.: B2587330
CAS No.: 1400635-87-1
M. Wt: 178.235
InChI Key: VIGLQRRIHHZKSM-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridinone core, which is a six-membered ring with nitrogen and oxygen atoms, and is substituted with an aminomethyl group and a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone can be achieved through several synthetic routesThe reaction conditions typically involve the use of cyclopropylmethyl halides and a base to facilitate the cyclopropylmethylation step . The aminomethyl group can be introduced using aminomethylation reagents such as formaldehyde and ammonia under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone:

    5-(aminomethyl)-1-(methyl)-2(1H)-pyridinone: Lacks the cyclopropylmethyl group, which may affect its biological activity and properties.

    5-(aminomethyl)-1-(ethyl)-2(1H)-pyridinone: Contains an ethyl group instead of a cyclopropylmethyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

5-(aminomethyl)-1-(cyclopropylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-5-9-3-4-10(13)12(7-9)6-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLQRRIHHZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=CC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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